molecular formula C71H112NNaO21 B1261006 Amphotericin b deoxycholate CAS No. 58501-21-6

Amphotericin b deoxycholate

Número de catálogo: B1261006
Número CAS: 58501-21-6
Peso molecular: 1338.6 g/mol
Clave InChI: NFHDUMMQBQTVTR-OXEBIIQQSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Amphotericin b deoxycholate, also known as this compound, is a useful research compound. Its molecular formula is C71H112NNaO21 and its molecular weight is 1338.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Therapeutic Uses

Amphotericin B deoxycholate is primarily indicated for the treatment of:

  • Invasive Fungal Infections : It is effective against a range of fungi, including Candida, Aspergillus, Cryptococcus, and Histoplasma species. It is particularly important in immunocompromised patients who are at high risk for these infections.
  • Visceral Leishmaniasis : This drug is used as a first-line treatment for visceral leishmaniasis, especially in areas where other treatments may not be effective or available.
  • Naegleria fowleri Infection : It has been used in cases of primary amoebic meningoencephalitis caused by Naegleria fowleri, although this is less common.

Efficacy

This compound has demonstrated significant efficacy in treating various fungal infections. A study comparing its use to liposomal formulations found that while both are effective, the conventional formulation tends to have higher nephrotoxicity rates .

  • Dosing Strategies : Research has shown that continuous infusion of this compound can reduce nephrotoxicity compared to rapid infusion methods . This suggests that administration techniques can influence safety outcomes without compromising efficacy.

Safety Concerns

The main adverse effect associated with this compound is nephrotoxicity. Studies indicate that over 80% of patients may experience some degree of kidney dysfunction during treatment . The incidence of acute kidney injury can lead to increased hospital stays and healthcare costs, making careful monitoring essential.

Comparative Studies

Recent studies have evaluated the cost-effectiveness and clinical outcomes of this compound compared to newer antifungal agents like voriconazole. One analysis indicated that voriconazole had a higher therapeutic success rate and lower overall treatment costs than this compound for invasive aspergillosis .

Case Studies

  • Case Study on Nephrotoxicity : A cohort study involving neutropenic patients receiving this compound highlighted the prevalence of nephrotoxicity. Patients receiving continuous infusion demonstrated fewer side effects compared to those on rapid infusion .
  • Visceral Leishmaniasis Treatment : A case series documented the successful use of this compound in treating visceral leishmaniasis in HIV-positive patients, showcasing its critical role in managing opportunistic infections .

Propiedades

Número CAS

58501-21-6

Fórmula molecular

C71H112NNaO21

Peso molecular

1338.6 g/mol

Nombre IUPAC

sodium;(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C47H73NO17.C24H40O4.Na/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-34(64-46-44(58)41(48)43(57)30(4)63-46)24-38-40(45(59)60)37(54)26-47(61,65-38)25-33(51)22-36(53)35(52)20-19-31(49)21-32(50)23-39(55)62-29(3)28(2)42(27)56;1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3;/h5-18,27-38,40-44,46,49-54,56-58,61H,19-26,48H2,1-4H3,(H,59,60);14-21,25-26H,4-13H2,1-3H3,(H,27,28);/q;;+1/p-1/b6-5+,9-7+,10-8+,13-11+,14-12+,17-15+,18-16+;;/t27-,28-,29-,30+,31+,32+,33-,34-,35+,36+,37-,38-,40+,41-,42+,43+,44-,46-,47+;14-,15-,16-,17+,18-,19+,20+,21+,23+,24-;/m01./s1

Clave InChI

NFHDUMMQBQTVTR-OXEBIIQQSA-M

SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O.CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.[Na+]

SMILES isomérico

C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O.C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+]

SMILES canónico

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O.CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.[Na+]

Sinónimos

amphotericin B - deoxycholate
amphotericin B deoxycholate
amphotericin B, deoxycholate drug combination
amphotericin B-deoxycholate
D-AmB cpd
HAmB-DOC

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.